An In-depth Technical Guide to the Mechanism of MRS4719, a P2X4 Receptor Antagonist
An In-depth Technical Guide to the Mechanism of MRS4719, a P2X4 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The P2X4 receptor, an ATP-gated cation channel, is a promising therapeutic target for a range of pathologies, including neuroinflammation, chronic pain, and ischemic stroke.[1][2][3] Its activation leads to cation influx and triggers downstream inflammatory signaling.[1] MRS4719 has emerged as a potent and selective antagonist of the human P2X4 receptor, demonstrating significant neuroprotective and neuro-rehabilitative effects in preclinical models. This document provides a comprehensive technical overview of the mechanism of action of MRS4719, detailing its interaction with the P2X4 receptor, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.
The P2X4 Receptor: Structure and Function
The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[4] These receptors form trimeric structures in the plasma membrane, functioning as non-selective cation channels that permit the influx of Na+, K+, and Ca2+.[4] Notably, the P2X4 receptor exhibits the highest calcium permeability among all P2X family members.[4]
P2X4 receptors are widely expressed in the central nervous system (CNS) and immune cells, including microglia, macrophages, neurons, and mast cells.[1][4][5] Beyond the plasma membrane, P2X4 is also uniquely localized to intracellular lysosomal compartments, where it plays a role in regulating Ca2+ homeostasis, lysosomal fusion, and autocrine signaling.[1][3][6]
MRS4719: A Potent and Selective P2X4 Antagonist
MRS4719 is a 1,5-dihydro-2H-naphtho[1,2-b][4]diazepine-2,4(3H)-dione derivative identified as a potent antagonist of the human P2X4 receptor.[7] Structure-activity relationship (SAR) studies identified MRS4719 (analogue 21u) as a highly active compound with significant potential for therapeutic development.[8][7]
Core Antagonistic Mechanism
The primary mechanism of MRS4719 is the direct antagonism of the P2X4 receptor. By binding to the receptor, MRS4719 prevents the conformational changes induced by ATP, thereby inhibiting the opening of the ion channel. This blockade directly prevents the influx of cations, most significantly Ca2+, into the cell.
This antagonistic action has been quantified in cellular assays, demonstrating a potent inhibition of P2X4 receptor function.[8][7][9] MRS4719 effectively reduces ATP-induced intracellular calcium ([Ca2+]i) influx in both recombinant cell lines expressing the human P2X4 receptor and in primary human monocyte-derived macrophages, which endogenously express the target.[8][7][9][10]
Quantitative Data: Potency and Selectivity
The potency and selectivity of MRS4719 have been characterized using in vitro pharmacological assays. The data highlights its high affinity for the human P2X4 receptor and its selectivity over other related P2X subtypes.
| Compound | Target Receptor | Potency (IC50) | Selectivity Profile | Reference |
| MRS4719 | Human P2X4 | 0.503 µM | Selective versus hP2X1, hP2X2/3, and hP2X3 receptors. | [8][7][9][10] |
| MRS4596 | Human P2X4 | 1.38 µM | Selective versus hP2X1, hP2X2/3, and hP2X3 receptors. | [8][7][10] |
Impact on Downstream Signaling Pathways
The influx of Ca2+ through the P2X4 channel is a critical first step in a cascade of downstream signaling events, particularly in immune cells like microglia and macrophages.[4] By blocking this initial calcium signal, MRS4719 effectively inhibits these subsequent pathways.
Key downstream pathways modulated by P2X4 activation include:
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p38 MAP Kinase (MAPK) Activation: Influx of Ca2+ through P2X4 is a critical step linking receptor stimulation to the activation of p38 MAPK.[4]
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BDNF Release: In microglia, the P2X4-p38 MAPK pathway drives the synthesis and release of brain-derived neurotrophic factor (BDNF).[1][4] This microglia-neuron communication is implicated in pain hypersensitivity.[4]
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Prostaglandin E2 (PGE2) Release: In macrophages, P2X4 signaling can activate cytosolic PLA2, leading to the release of arachidonic acid and subsequent production of the inflammatory mediator PGE2.[4][5]
By antagonizing the P2X4 receptor, MRS4719 prevents the initial Ca2+ trigger, thereby disrupting these pro-inflammatory and neuromodulatory signaling cascades.
Experimental Protocols and Methodologies
The characterization of MRS4719 involves a series of standardized in vitro and in vivo assays. The following sections detail the generalized protocols for these key experiments.
In Vitro: Calcium Influx Assay
This assay is fundamental for determining the potency (IC50) of P2X4 antagonists. It measures the change in intracellular calcium concentration in response to receptor activation by ATP, and the inhibition of this response by the antagonist.
Objective: To quantify the inhibitory effect of MRS4719 on ATP-induced calcium influx in cells expressing the human P2X4 receptor.
Materials:
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Cell Line: Human astrocytoma cell line 1321N1 stably expressing the human P2X4 receptor, or primary human monocyte-derived macrophages.
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Agonist: Adenosine 5'-triphosphate (ATP), typically used at an EC80 concentration (the concentration that elicits 80% of the maximal response).
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Antagonist: MRS4719.
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Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar physiological buffer.
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Calcium Indicator Dye: Fluo-4 AM or similar fluorescent Ca2+ indicator.
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Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
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Cell Plating: Seed cells in 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for adherence.
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Dye Loading: Remove culture medium and load cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer. Incubate for approximately 60 minutes at 37°C.
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Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
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Compound Pre-incubation: Add varying concentrations of MRS4719 to the wells. Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.[9]
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Fluorescence Measurement:
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Place the microplate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Initiate the assay by adding the ATP solution (at EC80 concentration) to all wells simultaneously using the instrument's integrated pipettor.
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Record the change in fluorescence intensity over time. The influx of calcium binds to the dye, causing a sharp increase in fluorescence.
-
-
Data Analysis:
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Calculate the peak fluorescence response for each well.
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Normalize the data to controls (wells with no antagonist).
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Plot the normalized response against the logarithm of the MRS4719 concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model
This model is used to evaluate the neuroprotective and neuro-rehabilitative effects of MRS4719 in the context of ischemic stroke.
Objective: To assess the ability of MRS4719 to reduce brain infarct volume and improve functional outcomes following an induced ischemic stroke in mice.
Materials:
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Animal Model: Male or female mice (e.g., C57BL/6).
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Anesthesia: Isoflurane or similar.
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Surgical Equipment: Surgical microscope, micro-forceps, cautery, and sutures.
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Occluding Filament: Monofilament (e.g., 6-0 nylon) with a silicon-coated tip.
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Drug Delivery System: Subcutaneous osmotic minipumps (e.g., Alzet).
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Compound: MRS4719 dissolved in a suitable vehicle.
Protocol:
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Anesthesia and Incision: Anesthetize the mouse and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
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Occlusion:
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Temporarily ligate the CCA and permanently cauterize the ECA.
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Insert the monofilament through an incision in the ECA stump and advance it up the ICA until it lodges in the anterior cerebral artery, blocking the origin of the middle cerebral artery (MCA).
-
-
Reperfusion: After a set occlusion period (e.g., 60 minutes), withdraw the filament to allow blood flow to resume (reperfusion).[10]
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Drug Administration: Immediately after reperfusion, implant a subcutaneous osmotic minipump loaded with MRS4719 (e.g., at doses of 0.5-3 mg/kg/day) for continuous infusion over several days.[9]
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Post-operative Care: Suture the incision, provide post-operative analgesia, and monitor the animal for recovery.
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Endpoint Analysis:
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Infarct Volume: At a predetermined time point (e.g., 3 days post-MCAO), euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC).[7] The unstained (white) area represents the infarct, which can be quantified using image analysis software.
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Brain Atrophy and Functional Outcomes: For longer-term studies (e.g., 35 days), assess brain atrophy via histological analysis.[7] Perform behavioral tests (e.g., Morris water maze for learning and memory, rotarod for motor coordination) to evaluate functional recovery.[9]
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Conclusion
MRS4719 is a potent and selective antagonist of the human P2X4 receptor. Its mechanism of action is centered on the direct blockade of the P2X4 ion channel, preventing ATP-induced calcium influx. This primary action inhibits critical downstream pro-inflammatory and neuromodulatory signaling pathways, such as p38 MAPK activation and the subsequent release of BDNF and PGE2. The efficacy of this mechanism has been validated in both cellular calcium influx assays and in vivo models of ischemic stroke, where MRS4719 demonstrates significant neuroprotective effects.[8][7][9] These findings underscore the translational potential of MRS4719 as a therapeutic agent for pathologies involving P2X4 receptor hyperactivation.[10][11]
References
- 1. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine-based P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X4: A fast and sensitive purinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 7. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ahajournals.org [ahajournals.org]
- 11. medkoo.com [medkoo.com]
